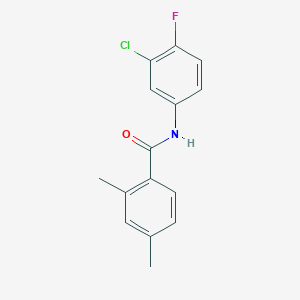
N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide, also known as CFMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CFMB is a benzamide derivative that has a molecular weight of 295.77 g/mol and a molecular formula of C15H14ClFNO.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide is not fully understood. However, studies have shown that N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide also activates the AMP-activated protein kinase (AMPK) pathway, which plays a role in regulating energy metabolism and cell survival.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been found to induce apoptosis in cancer cells. In addition, N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide has been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and cell survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide is its potential as a therapeutic agent for the treatment of inflammation and cancer. However, N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide has some limitations in lab experiments. It is relatively unstable and has a short shelf life, making it difficult to store and transport. In addition, N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide has low solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide. One area of interest is the development of more stable and soluble derivatives of N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide. Another direction is the investigation of the potential of N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide in the treatment of other diseases, such as neurodegenerative disorders. Furthermore, the mechanism of action of N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide needs to be further elucidated to fully understand its therapeutic potential.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide involves the reaction of 3-chloro-4-fluoroaniline and 2,4-dimethylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature. The resulting product is then purified by column chromatography to obtain pure N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and reduce pain in animal models. In addition, N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO/c1-9-3-5-12(10(2)7-9)15(19)18-11-4-6-14(17)13(16)8-11/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUECGSZENIGVCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

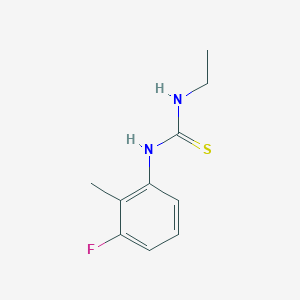
![1-[2-(4-morpholinyl)-2-oxoethyl]-3-(2-nitrovinyl)-1H-indole](/img/structure/B5761191.png)
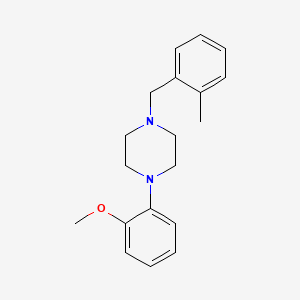
![4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide](/img/structure/B5761208.png)
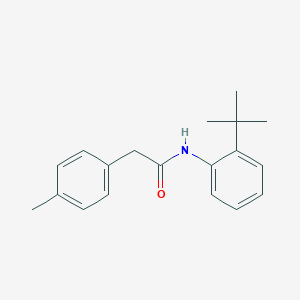
![4-methyl-3-[2-(2-naphthyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5761217.png)
![isopropyl 3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5761223.png)
![N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]propanamide](/img/structure/B5761226.png)




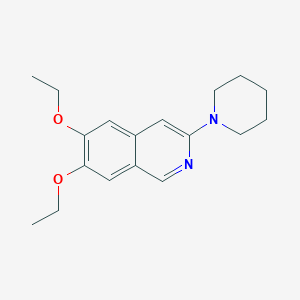
![1-[3-(4-bromophenyl)acryloyl]azepane](/img/structure/B5761275.png)